



Application Notes and Protocols for SIAIS164018 Dosage and Administration In Vivo

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SIAIS164018 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins.[1] As a heterobifunctional molecule, SIAIS164018 simultaneously binds to an E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The primary targets of SIAIS164018 are Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms.[1] Furthermore, SIAIS164018 has been shown to degrade several oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Proline-rich Tyrosine Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2]

These application notes provide a comprehensive overview of the in vivo dosage and administration of **SIAIS164018**, based on available preclinical data. The following sections detail recommended dosage regimens, administration protocols, and essential experimental methodologies for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and anticipated in vivo parameters for **SIAIS164018**.



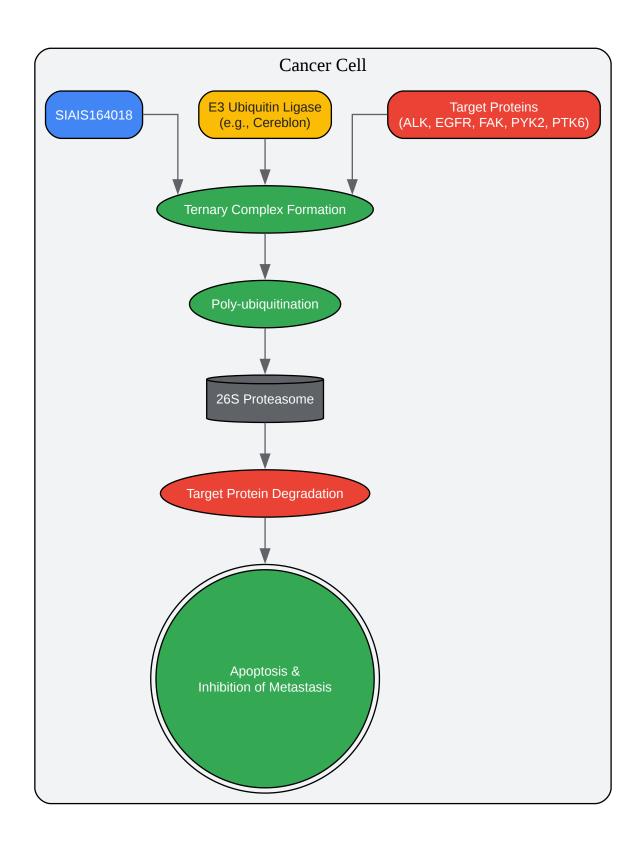
Parameter	Value	Cell Lines Tested	Reference
IC ₅₀ (ALK)	2.5 nM	SR (ALK-positive)	[3]
IC50 (ALK G1202R)	6.6 nM	293T (over-expressing ALK G1202R)	[3]
IC₅₀ (EGFR L858R+T790M)	Not Reported	H1975 (EGFR expressing)	[3]
DC₅₀ (FAK, PYK2, PTK6)	< 1 nM (Calu-1, MDA- MB-231)	Calu-1 (ALK- negative), MDA-MB- 231 (ALK-negative)	[2]



Parameter	Value/Recommendation	Reference
Maximum Tolerated Dose (MTD)	A maximal tolerance dose study has been conducted. Researchers should refer to the primary literature's supporting information for specific dosage details. The compound is generally well-tolerated in vivo.	[1]
Route of Administration	Oral (P.O.) gavage is the recommended route due to the compound's oral bioavailability. Intraperitoneal (I.P.) or intravenous (I.V.) routes may also be considered.	[1][4]
Dosing Frequency	Daily administration is a common starting point for in vivo efficacy studies with PROTACs.	[4]
Formulation Vehicle	A common vehicle for oral administration of PROTACs is a suspension in 0.5% carboxymethyl cellulose (CMC) in sodium chloride solution or a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.	[4]

Signaling Pathways and Experimental Workflows SIAIS164018 Mechanism of Action





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Caption: Mechanism of action of SIAIS164018.



In Vivo Efficacy Study Workflow



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Caption: Workflow for an in vivo efficacy study.

Experimental Protocols Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of **SIAIS164018** that can be administered without causing unacceptable toxicity.

Materials:

SIAIS164018

- Vehicle (e.g., 0.5% CMC-Na in 0.9% NaCl)
- Healthy, immunocompromised mice (e.g., BALB/c nude), 6-8 weeks old
- Standard laboratory equipment for animal handling and dosing

Protocol:

- Acclimate animals for at least one week before the study.
- Prepare a stock solution of SIAIS164018 in a suitable solvent and dilute with the vehicle to the desired concentrations.
- Divide mice into cohorts (n=3-5 per group).
- Administer escalating doses of SIAIS164018 to different cohorts via oral gavage once daily for a predetermined period (e.g., 14 days).



- Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
- At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a gross necropsy and collect major organs for histopathological examination.
- The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-15% body weight loss.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of SIAIS164018 in a relevant cancer model.

Materials:

- SIAIS164018
- Vehicle
- Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
- Cancer cell line (e.g., H1975 for EGFR mutant NSCLC or a suitable ALK-positive cell line)
- Matrigel (optional)
- · Calipers for tumor measurement

Protocol:

- Culture the chosen cancer cell line to a sufficient number.
- Prepare a cell suspension in a suitable medium, with or without Matrigel.
- Subcutaneously inject the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers.



- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, **SIAIS164018** low dose, **SIAIS164018** high dose).
- Administer **SIAIS164018** or vehicle by oral gavage at the predetermined dose and schedule.
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot, immunohistochemistry) to confirm target protein degradation.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of **SIAIS164018**.

Materials:

- SIAIS164018
- Vehicle
- Healthy mice (e.g., C57BL/6)
- Equipment for blood collection (e.g., retro-orbital or tail vein)
- LC-MS/MS system for bioanalysis

Protocol:

- Administer a single dose of SIAIS164018 to a cohort of mice via oral gavage.
- Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) postdosing.
- Process the blood to obtain plasma and store at -80°C until analysis.



- Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of SIAIS164018.
- Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

SIAIS164018 is a promising PROTAC degrader with demonstrated in vitro potency and in vivo tolerability. The protocols outlined in these application notes provide a framework for researchers to further investigate its therapeutic potential in preclinical models. Adherence to rigorous experimental design and methodology will be crucial in elucidating the full pharmacological profile of this novel compound. It is strongly recommended that researchers consult the primary literature and its supplementary information for the most detailed and specific data to guide their study design.

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